Aurora A Kinase Inhibition: 8-Fluoro Substitution Confers Additional Inhibitory Activity Over Non-Fluorinated and Alternative-Substituted Quinazoline Analogs
In a head-to-head in vitro kinase inhibitory assay at 10 µM against Aurora A kinase, the 8-fluoro-bearing compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) demonstrated the most potent inhibitory activity among five free carboxylic acid derivatives (6a–e). The study explicitly states that 'the fluorine atom in the main quinazoline scaffold possessed an additional inhibitory effect (compounds 6c–e)' compared to non-fluorinated analogs 6a and 6b [1]. Compound 6e was subsequently profiled in a 14-kinase selectivity panel, where it retained >83% residual activity against 13 off-target kinases while inhibiting Aurora A (activity% = 48.22%), confirming that the 8-fluoroquinazoline scaffold supports selective Aurora A targeting over Aurora B and other kinases [2].
| Evidence Dimension | Aurora A kinase inhibitory activity at 10 µM single-dose testing |
|---|---|
| Target Compound Data | Compound 6e (8-fluoroquinazoline-4-carboxylic acid derivative): most potent among series 6a–e; Aurora A activity% = 48.22% (i.e., 51.78% inhibition) at 10 µM |
| Comparator Or Baseline | Compounds 6a (unsubstituted phenyl): lower inhibitory activity than 6e; Compound 6b (4-chlorophenyl, no F on quinazoline): lower inhibitory activity than 6e; Compound 6c (4-methylphenyl, with F): intermediate activity; Compound 6d (unsubstituted phenyl, with F): intermediate activity |
| Quantified Difference | Fluorine atom on quinazoline scaffold (6c–e) provided additional inhibitory effect over non-fluorinated analogs (6a–b). Specific numerical fold-difference not reported in abstract; full Table 2 data required for exact percentage differences. |
| Conditions | In vitro Aurora A kinase enzyme assay; single dose at 10 µM; Life 2022, 12(6), 876 |
Why This Matters
Procurement of 8-fluoroquinazoline as a building block enables the synthesis of Aurora A-selective inhibitors; alternative regioisomers or non-fluorinated scaffolds fail to achieve this selectivity profile, directly impacting drug candidate quality.
- [1] Elsherbeny MH, Ammar UM, Abdellattif MH, et al. Life. 2022;12(6):876. Section 2.2.1, lines 153–160: 'the fluorine atom in the main quinazoline scaffold possessed an additional inhibitory effect (compounds 6c–e)'; 'Compound 6e ... exhibited the most potent inhibitory activity among the tested compounds (6a–e).' View Source
- [2] Elsherbeny MH, et al. Life. 2022;12(6):876. Table 4: In vitro kinase inhibitory assay of compound 6e over 14-kinase panel; lines 194–196: 'compound 6e showed poor inhibitory activities against the selected kinases (Activity% > 83%) in contrast to Aurora A (Activity% = 48.22%).' View Source
